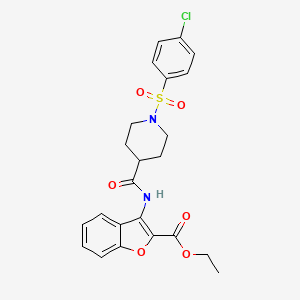

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

Description

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a piperidine-4-carboxamide group linked via a sulfonyl bridge to a 4-chlorophenyl moiety. Such compounds are often explored for their bioactivity, including enzyme inhibition or antimicrobial effects, as seen in structurally similar molecules .

Properties

IUPAC Name |

ethyl 3-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O6S/c1-2-31-23(28)21-20(18-5-3-4-6-19(18)32-21)25-22(27)15-11-13-26(14-12-15)33(29,30)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABMOUPGHANKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate (CAS: 923511-76-6) is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 491.0 g/mol. Its structure features a benzofuran core, a piperidine ring, and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23ClN2O6S |

| Molecular Weight | 491.0 g/mol |

| CAS Number | 923511-76-6 |

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also possess significant antibacterial effects.

Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives containing the piperidine nucleus often act as potent inhibitors of acetylcholinesterase (AChE) and urease. The sulfonamide moiety enhances these inhibitory effects, making the compound a candidate for further exploration in the treatment of conditions like Alzheimer's disease due to its potential as an AChE inhibitor .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong Inhibitor |

| Urease | Strong Inhibitor |

Anti-inflammatory and Anticancer Properties

The compound's structural components suggest potential anti-inflammatory and anticancer activities. Piperidine derivatives have been linked to various therapeutic applications, including anti-inflammatory effects and anticancer properties . Further studies are needed to elucidate these effects specifically for this compound.

Case Studies and Research Findings

- Antimicrobial Screening : A series of synthesized compounds similar to this compound were tested against multiple bacterial strains. The results indicated moderate to strong activity against certain pathogens, reinforcing the potential of this class of compounds in antimicrobial therapy .

- Molecular Docking Studies : Computational docking studies have demonstrated favorable interactions between the compound and target proteins involved in various biological pathways. These studies suggest that the compound may effectively bind to specific receptors or enzymes, enhancing its pharmacological profile .

- Pharmacological Profiles : The pharmacological behavior associated with the sulfonamide group has been documented extensively, indicating applications in antibacterial action, enzyme inhibition, and potential use in cancer chemotherapy .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

In vivo studies have demonstrated that treatment with this compound significantly suppresses tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities against a range of pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

These results indicate that the compound possesses moderate to good antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent.

Anti-Viral Activity

Preliminary investigations suggest that the compound may have anti-viral properties, particularly against the Hepatitis C Virus (HCV). Molecular docking studies indicated favorable binding affinities to HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication.

Material Science Applications

Beyond biological applications, this compound may also find use in material science due to its structural properties that allow for functionalization and incorporation into polymers or nanomaterials.

Tumor Growth Suppression

A study involving tumor-bearing mice demonstrated a statistically significant reduction in tumor size following administration of the compound compared to untreated controls, highlighting its potential utility in cancer therapy.

Antimicrobial Efficacy

In another study assessing its antimicrobial properties, Ethyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate showed effectiveness against multiple pathogens with detailed MIC values reported for each strain tested.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Piperidine Derivatives

Compounds bearing the 1-(4-chlorophenylsulfonyl)piperidine motif, such as ethyl 1-(4-chlorophenylsulfonyl)piperidin-3-carboxylate (1) (), share key structural features with the target compound. Both incorporate sulfonyl-linked piperidine and ester groups, but the target compound replaces the piperidine-3-carboxylate with a benzofuran-2-carboxylate and adds a carboxamide bridge. This substitution may alter steric and electronic properties, affecting binding to biological targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as observed in oxadiazole derivatives (e.g., 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide ) .

Heterocyclic Ester Derivatives

The ethyl ester group is a common feature in antimicrobial quinolones, such as N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates (). These compounds exhibit moderate to significant antibacterial activity (MIC: 0.17–3.5 µg/mL) against Gram-negative and Gram-positive bacteria.

Sulfonyl-Linked Aromatic Systems

Compounds like ethyl 4-(4-chlorobenzenesulfonyl)-6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate () highlight the role of sulfonyl groups in stabilizing molecular interactions.

Enzyme Inhibition

Oxadiazole derivatives (e.g., ) demonstrate potent AChE and BChE inhibition, attributed to the sulfonyl-acetamide and heterocyclic moieties. The target compound’s piperidine-4-carboxamide and benzofuran groups may similarly interact with enzyme active sites, though its larger molecular footprint could reduce permeability compared to smaller oxadiazoles .

Antimicrobial Activity

Quinolone esters () achieve MIC values as low as 0.17 µg/mL against E. coli and S. dysentery. The target compound’s lack of a fluoroquinolone scaffold and the presence of a benzofuran ring may limit direct antibacterial efficacy but could expand utility in antifungal or antiviral contexts, depending on substituent effects .

Structural and Functional Comparison Table

Q & A

Q. Critical Parameters :

- Temperature : Sulfonylation requires 0–5°C to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates esterification .

Q. Table 1. Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Benzofuran Formation | H₂SO₄, 80°C, 6 hrs | 60–75 |

| Sulfonylation | DCM, 0°C, TEA, 12 hrs | 70–85 |

| Esterification | Ethanol, DMAP, reflux, 24 hrs | 80–90 |

Basic: How should researchers approach structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for benzofuran protons (δ 6.8–7.5 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl aromatic protons (δ 7.3–7.6 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and sulfonamide regions .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns with acetonitrile/water (70:30) mobile phase (pH 4.6, adjusted with acetic acid) for purity assessment (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 487.12 (calculated: 487.10) .

Basic: What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target sulfotransferases or kinases (e.g., PI3K) due to the sulfonamide and benzofuran moieties .

- Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .

- Cell-Based Assays :

- Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Monitor apoptosis markers (e.g., caspase-3 activation) to assess mechanistic pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound's bioactivity?

Methodological Answer:

- Key Modifications :

- Sulfonyl Group : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .

- Piperidine Substituents : Introduce methyl or fluoro groups to improve metabolic stability .

- Experimental Workflow :

- Synthesize analogs with systematic substitutions.

- Screen against target enzymes/cell lines.

- Correlate activity with computational descriptors (e.g., logP, polar surface area) .

Q. Table 2. SAR Trends for Analogous Compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 4-Nitrobenzenesulfonyl | 2x increase in kinase inhibition | |

| Piperidine-4-methyl | Improved metabolic half-life |

Advanced: What strategies are effective in resolving contradictions in reported biological data across studies?

Methodological Answer:

- Standardized Assay Conditions :

- Control pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .

- Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .

- Meta-Analysis :

- Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Advanced: Which computational methods are suitable for predicting target interactions and binding modes?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model interactions between the sulfonamide group and kinase ATP-binding pockets .

- Validate with X-ray crystallography data from analogous benzofuran derivatives .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding energy (ΔG < -8 kcal/mol indicates strong binding) .

Advanced: How can reaction conditions be optimized using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) :

- Apply response surface methodology (RSM) to optimize sulfonylation yield.

- Variables: Temperature (X₁), solvent ratio (X₂), catalyst loading (X₃).

- Example: Central Composite Design (CCD) with 15 runs to identify optimal DCM/EtOH ratio (3:1) .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Avoid inhalation (H335) by working in fume hoods .

- Waste Disposal :

- Neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.